Glyoxime

Description

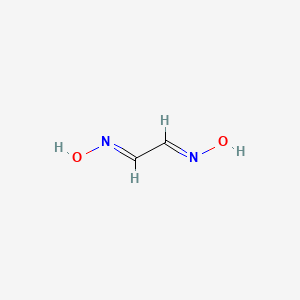

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2E)-2-hydroxyiminoethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1+,4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHFIVQEAFAURQ-ZPUQHVIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-13-6, 557-30-2 | |

| Record name | Glyoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedial, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxal dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5V1SG0J9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Glyoxime and Its Derivatives

Foundational Synthetic Pathways to Glyoxime (B48743)

The primary and most established method for synthesizing this compound involves the condensation reaction between glyoxal (B1671930) and a hydroxylamine (B1172632) species. sciencemadness.org This reaction is typically carried out in an aqueous medium. The fundamental transformation consists of the reaction of two equivalents of hydroxylamine with one equivalent of glyoxal, resulting in the formation of the dioxime.

The most common source of hydroxylamine for this synthesis is its hydrochloride salt (hydroxylamine hydrochloride). sciencemadness.orgosti.govtandfonline.com To liberate the free hydroxylamine base required for the reaction, a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the reaction mixture. sciencemadness.orgyoutube.com The reaction is generally performed in a slightly acidic to neutral solution. sciencemadness.org

An alternative approach utilizes hydroxylamine sulfate (B86663). google.com One method involves reacting an aqueous solution of glyoxal directly with hydroxylamine sulfate, which can proceed without the need for neutralization by an alkali. google.com This direct use of the sulfate salt presents a variation on the more common hydrochloride/base system. google.com

Significant efforts have been made to refine the synthesis of this compound to improve yield, purity, and safety. A critical parameter is temperature control. The reaction to generate free hydroxylamine from its salt and a base is exothermic, and the subsequent condensation with glyoxal also generates heat. tandfonline.comyoutube.com It is recommended to maintain the reaction temperature below 10°C, and ideally at 0°C, using an ice-water bath. sciencemadness.orgtandfonline.com This prevents the potential for runaway reactions and minimizes the decomposition of the heat-sensitive free hydroxylamine. tandfonline.com

Procedural refinements often involve the controlled, slow addition of reactants. For instance, hydroxylamine hydrochloride is added gradually to a cooled aqueous base solution, followed by the dropwise addition of the 40% aqueous glyoxal solution. sciencemadness.orgtandfonline.com After the addition is complete, the mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion. sciencemadness.org The this compound product, being poorly soluble in the cold aqueous salt solution, precipitates and can be isolated by filtration. sciencemadness.orgosti.gov

One notable optimization involves reacting an aqueous glyoxal solution with hydroxylamine sulfate without prior neutralization. google.com This method is reported to achieve a this compound yield of 99% or more in an aqueous suspension, simplifying the process by eliminating the need for an alkali and the subsequent filtration of byproduct salts before further reactions. google.com A reinvestigation of the hydroxylamine hydrochloride and sodium hydroxide method, with careful control over reactant addition rates and temperature, has demonstrated the ability to achieve yields as high as 96% with purity greater than 98%. tandfonline.com

Table 1: Comparison of Synthetic Procedures for this compound

| Hydroxylamine Species | Base | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Sodium Hydroxide | Temperature maintained below 10°C; slow addition of reactants. | 86% (crude) | sciencemadness.org |

| Hydroxylamine Hydrochloride | Sodium Hydroxide | Optimized slow addition at 0°C, followed by stirring at room temp. | 96% | tandfonline.com |

| Hydroxylamine Sulfate | None (Direct Reaction) | Stirring at 35-45°C for 30 minutes. | >99% (in suspension) | google.com |

Synthesis of Halogenated this compound Derivatives

Dichlorothis compound (B20624) is a significant derivative, typically synthesized by the chlorination of this compound. tandfonline.comgoogleapis.com Various chlorinating agents and protocols have been developed to achieve this transformation safely and with high yield.

Historically, elemental chlorine gas has been used. This method involves bubbling chlorine gas through a solution of this compound in a suitable solvent, such as 10% hydrochloric acid or 95% ethanol (B145695) at low temperatures (-20°C to 0°C). googleapis.comgoogle.com While effective, with yields reported from 77-97% under optimal conditions, the use of highly toxic and difficult-to-handle chlorine gas is a major drawback. googleapis.comacs.org

To circumvent the hazards of chlorine gas, alternative chlorination reagents have been employed. N-chlorosuccinimide (NCS) has emerged as a safer alternative. tandfonline.comacs.org The reaction is typically performed by treating a solution of this compound in dimethylformamide (DMF) with NCS at 0°C, which, after workup, can produce dichlorothis compound in good yield (75%). acs.org

Another chlorine-free method involves the in situ generation of the chlorinating agent. One such protocol uses potassium monoperoxysulfate (commercially known as Oxone) to oxidize a chloride source, such as concentrated hydrochloric acid. tandfonline.comgoogle.comgoogle.com In a typical procedure, this compound is dissolved in a mixture of DMF and hydrochloric acid, and Oxone is added, allowing the reaction to proceed at room temperature to yield dichlorothis compound with purities over 99% and yields of 90% or higher. google.comgoogle.com Sodium hypochlorite (B82951) has also been used to chlorinate an aqueous suspension of this compound. google.com

Table 2: Selected Protocols for Dichlorothis compound Synthesis

| Chlorinating Agent | Solvent/Medium | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Chlorine Gas (Cl₂) | 95% Ethanol | -20°C | 77-97% | googleapis.com |

| N-chlorosuccinimide (NCS) | DMF | 0°C to room temp. | 75% | acs.org |

| Oxone / HCl | DMF | Room Temperature | 90% | google.com |

| Sodium Hypochlorite | Aqueous Suspension | Not specified | 76% | google.com |

The synthesis of halogenated analogs extends beyond chlorination. Bromodimethylthis compound, for example, is synthesized via a two-step reaction sequence. olemiss.edu The process begins with the bromination of a precursor, diacetylmonoxime. olemiss.edu In this step, diacetylmonoxime is dissolved in methanol, cooled to 0°C, and reacted with liquid bromine. olemiss.edu This reaction yields bromodimethylglyoxalmonoxime. olemiss.edu Following its formation, this intermediate is then reacted with hydroxylammonium chloride to form the final product, bromodimethylthis compound. olemiss.edu

Challenges in this synthesis include the potential for polymerization and issues with product solubility, which can complicate isolation and purification. olemiss.edu In one optimized procedure, reacting 19.7 mmol of diacetylmonoxime with 20.27 mmol of bromine in methanol, followed by a workup involving washing with water, resulted in a 47.8% yield of bromodimethylglyoxalmonoxime. olemiss.edu

The introduction of halogen atoms onto the this compound scaffold is a strategic choice to modify the ligand's chemical and physical properties for specific applications. Halogenated glyoximes serve as effective suppressants in the field of electrochemical deposition. olemiss.edu

In processes like cobalt deposition for interconnects, this compound-based ligands form stable chelate complexes with Co²⁺ ions in the solution. olemiss.edu This complexation interferes with the reduction of cobalt ions to cobalt metal, effectively suppressing deposition. olemiss.edu By halogenating the this compound ligand, its electronic properties are altered, which can enhance these suppression effects. olemiss.edu

Furthermore, the study of alpha-halogenated glyoximes provides a valuable tool for understanding the mechanisms of impurity incorporation of organic additives into metal films during electrodeposition. olemiss.edu The presence and type of halogen can influence the stability of the metal-ligand complex and its behavior at the electrode surface, offering insights that are crucial for improving the reliability and efficiency of electronic components. olemiss.edu

Directed Synthesis of Substituted and Functionalized this compound Ligands

The directed synthesis of this compound-based ligands allows for the fine-tuning of their chemical and physical properties by introducing specific substituents and functional groups. These advanced synthetic methodologies enable the creation of tailored molecules for various applications, from coordination chemistry to materials science. The strategies often focus on building upon the core vic-dioxime structure, incorporating moieties that can modulate electronic effects, solubility, and binding capabilities.

Preparation of Diaminothis compound (B1384161) through Optimized Synthetic Routes

Diaminothis compound (DAG) is a crucial precursor for the synthesis of various energetic materials and heterocyclic compounds. Historically, its preparation has been associated with significant challenges, including low yields and hazardous reaction conditions.

To overcome these limitations, optimized and safer synthetic routes have been developed. A significantly improved procedure involves the dropwise addition of an aqueous glyoxal solution (40 wt%) to a preheated (95 °C) excess of aqueous hydroxylamine solution (50 wt%, 10 equivalents). nih.govmdpi.comorgsyn.org The mixture is heated for an extended period (72-96 hours), after which it is cooled to induce crystallization. nih.govmdpi.com This modern, all-aqueous method consistently produces pure diaminothis compound in high yields of 77–80% without the need for recrystallization or treatment with decolorizing carbon. nih.govmdpi.com Crucially, this updated process minimizes the exothermic nature of the reaction, enhancing its safety profile for larger-scale synthesis. nih.govmdpi.com A similar modified one-pot synthesis, which focused on increasing the stoichiometric ratio of hydroxylamine hydrochloride while reducing the solvent volume, also achieved significantly improved yields of up to 71%. arpgweb.com

Table 1: Comparison of Synthetic Routes to Diaminothis compound (DAG)

| Method | Starting Materials | Key Conditions | Yield | Safety & Purity Issues | Citation(s) |

| Classic Two-Step | Glyoxal, Hydroxylammonium Chloride, NaOH | Stepwise reaction with intermediate isolation | ~44% | Requires recrystallization. | nih.gov |

| Classic One-Pot | Glyoxal, Hydroxylammonium Chloride (4 eq.), NaOH (4 eq.) | 95 °C for several hours | <40% | Prone to thermal runaway; requires decolorizing carbon. | nih.govmdpi.com |

| Optimized One-Pot | Glyoxal (40%), Aqueous Hydroxylamine (50%, 10 eq.) | 95 °C for 72-96 hours | 77–80% | Minimized exotherm; high purity without recrystallization. | nih.govmdpi.comorgsyn.org |

| Modified One-Pot | Glyoxal, Hydroxylamine Hydrochloride, NaOH | Increased reactant ratio, reduced solvent | 69–71% | High yield, low cost, uses commercially available reagents. | arpgweb.com |

N-Alkyl and N-Aryl Substituted this compound Derivatives

The introduction of alkyl and aryl groups directly onto the nitrogen atoms of the this compound structure is a key strategy for modifying the ligand's steric and electronic properties. The primary synthetic route to achieve this involves the reaction of a precursor like dichlorothis compound with an appropriate amine. This nucleophilic substitution reaction replaces the chlorine atoms with the desired N-alkyl or N-aryl moieties.

A clear example of this methodology is the synthesis of N-aryl substituted glyoximes. The reaction of dichlorothis compound with aromatic amines such as p-aminotoluene in ethanol leads to the formation of the corresponding N,N'-diaryl-substituted this compound. researchgate.net This approach provides a straightforward pathway to symmetrically substituted derivatives.

For unsymmetrical derivatives or those with more complex substituents, a mono-chloro vic-dioxime precursor is often employed. For instance, anti-chlorophenylthis compound can be reacted with an N-alkylated amine like N-benzylpiperazine to yield an N-substituted product, in this case, a piperazine-functionalized this compound which incorporates both aryl and alkyl features. nih.gov This method allows for the directed synthesis of highly functionalized and unsymmetrical vic-dioxime ligands.

Synthesis of Vicinal Dioximes Incorporating Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of vicinal dioximes creates ligands with enhanced coordination capabilities and potential for novel applications. The synthetic strategy generally involves using a this compound-based precursor, such as dichlorothis compound or a monochloro-derivative, and reacting it with a nucleophilic heterocyclic compound.

Piperazine (B1678402) and its derivatives are important pharmacophores that can be integrated into a vic-dioxime framework to create multifunctional ligands. The synthesis of these compounds typically proceeds via the reaction of a chloro-substituted this compound with an N-substituted piperazine.

Two primary approaches have been demonstrated:

Symmetrical Substitution: N,N′-bis(4-benzylpiperazine-1-yl) this compound (L²H₂) is synthesized by reacting dichlorothis compound with two equivalents of N-benzylpiperazine in ethanol at room temperature. arpgweb.comcapes.gov.br

Unsymmetrical Substitution: N-(4-benzylpiperazine-1-yl) p-tolylthis compound (L¹H₂) is prepared by reacting p-tolyl-monochlorothis compound with one equivalent of N-benzylpiperazine. arpgweb.comcapes.gov.br

These reactions are typically carried out in ethanol and proceed efficiently at room temperature over several hours. arpgweb.comcapes.gov.br The resulting ligands combine the chelating ability of the dioxime group with the functional handles provided by the piperazine moiety.

Table 2: Examples of Piperazine-Functionalized this compound Synthesis

| Product Name | This compound Precursor | Heterocyclic Reactant | Solvent | Citation(s) |

| N,N′-bis(4-benzylpiperazine-1-yl) this compound | Dichlorothis compound | N-benzylpiperazine | Ethanol | arpgweb.comcapes.gov.br |

| N-(4-benzylpiperazine-1-yl) p-tolylthis compound | p-tolyl-monochlorothis compound | N-benzylpiperazine | Ethanol | arpgweb.comcapes.gov.br |

| anti-1-(4-benzylpiperazine-1-yl) phenylthis compound | anti-chlorophenylthis compound | N-benzylpiperazine | - | nih.gov |

The synthesis of hybrid ligands containing both benzimidazole (B57391) and vic-dioxime functionalities can be achieved by combining established synthetic protocols for each moiety. Benzimidazole rings are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde, often catalyzed by acid.

A plausible and directed synthetic strategy for a benzimidazole-oxime hybrid would involve a multi-step process:

Synthesis of a Functionalized this compound: A this compound derivative bearing a reactive functional group, such as an aldehyde, is first prepared.

Condensation Reaction: This aldehyde-functionalized this compound is then reacted with an o-phenylenediamine derivative. The condensation reaction forms the imidazole (B134444) ring, fusing it to the benzene (B151609) ring of the diamine and creating the final benzimidazole-oxime hybrid structure.

This modular approach allows for the introduction of various substituents on both the benzimidazole and this compound portions of the molecule, enabling the creation of a diverse library of hybrid ligands.

The incorporation of an oxolane (tetrahydrofuran) ring into a dioxime structure has been demonstrated through the reaction of an amine-functionalized oxolane derivative with a suitable this compound precursor. Specifically, a novel dioxime, l,2-dihydroxyimino-3,7-di-aza-9,10-O-cyclohexylidene decane, which contains a protected oxolane group, was synthesized.

The synthesis was achieved by reacting anti-chlorothis compound with l,2-O-cyclohexylidene-4-aza-7-amino heptane. This reaction follows the general and effective nucleophilic substitution pathway, where the amino group of the oxolane-containing molecule displaces the chlorine atom on the anti-chlorothis compound to form a new C-N bond, thereby tethering the heterocyclic oxolane motif to the dioxime ligand.

Rational Design Principles for this compound Ligand Construction for Tailored Coordination

The design of this compound-based ligands for specific coordination applications hinges on fundamental principles of coordination chemistry, where the electronic and steric properties of the ligand are systematically modified to achieve a desired outcome with a target metal ion. worktribe.com The vic-dioxime arrangement of this compound provides a pre-organized N,N-donor set ideal for chelating transition metals, but the true tailorability comes from the substituents attached to the carbon backbone. byjus.comresearchgate.net The rational design process involves a careful consideration of how these modifications will influence the ligand's solubility, the stability of the resulting metal complex, its geometry, and its electronic properties.

Key principles in the rational design of this compound ligands include:

Steric Hindrance: The size and bulkiness of substituents on the this compound backbone play a critical role in determining the coordination geometry and the stability of the metal complex. For instance, introducing bulky groups can prevent the formation of otherwise preferred geometries or can create specific coordination pockets. This is a crucial factor when designing ligands intended to be selective for a particular metal ion based on its preferred coordination number and geometry.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups directly alters the electron density on the nitrogen donor atoms of the oxime groups. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to the formation of more stable complexes with metal ions. Conversely, electron-withdrawing groups can decrease the stability of the complex but can be used to fine-tune the redox properties of the resulting metalligand system.

Functionalization for Enhanced Coordination: Beyond simple steric and electronic tuning, the this compound backbone can be functionalized with additional donor groups to increase the ligand's denticity or to introduce specific functionalities. For example, attaching pyridyl, amino, or thioether moieties can create ligands that are no longer just bidentate but can act as tri- or tetradentate ligands, leading to complexes with different structures and stabilities. researchgate.net The reaction of anti-chlorothis compound with secondary amines like morpholine (B109124) and piperidine, or with 1,2-O-cyclohexylidene-4-aza-7-amino heptane, yields novel dioximes capable of forming stable complexes with Co(II), Ni(II), and Cu(II). researchgate.nettandfonline.com These modifications demonstrate a clear design strategy: extending the ligand framework to incorporate more donor atoms allows for the formation of polynuclear or more intricately structured mononuclear complexes. researchgate.net

The table below illustrates how different functional groups incorporated into the this compound framework lead to ligands with tailored coordination properties for various transition metals.

| This compound Derivative | Substituent/Functional Group | Target Metal(s) | Resulting Complex Characteristics | Reference(s) |

| N-(2-Methylpyridyl)aminothis compound | 2-Methylpyridylamino | Ni(II), Cu(II), Cd(II), Zn(II) | Forms a planar Ni(II) complex. The pyridyl nitrogen participates in coordination in the Cu(II) complex. A binuclear complex is formed with Cd(II). | researchgate.net |

| Morpholinethis compound | Morpholine | Co(II), Ni(II), Cu(II) | Forms mononuclear complexes with a 1:2 metal-to-ligand ratio. Ni(II) complexes are diamagnetic and square-planar. | researchgate.net |

| Piperidinethis compound | Piperidine | Co(II), Ni(II), Cu(II) | Forms mononuclear complexes with a 1:2 metal-to-ligand ratio. | researchgate.net |

| l,2-dihydroxyimino-3,7-di-aza-9,10-O-cyclohexylidene decane | 1,3-oxolane and cyclohexylidene groups | Ni(II), Co(II), Cu(II), UO₂(VI) | Forms mononuclear complexes with a 1:2 metal-to-ligand ratio for Ni(II), Co(II), and Cu(II). | tandfonline.com |

The ultimate goal of this rational design approach is to move beyond serendipity and create ligands with predictable and controlled coordination behavior. nih.govnih.gov By systematically applying these principles, chemists can synthesize this compound derivatives that are highly selective for a specific metal, stabilize a particular oxidation state, or impart desired physical properties (like solubility or spectroscopic signatures) to the final coordination complex.

Sustainable and Green Chemical Approaches in this compound Synthesis

In line with the 12 principles of green chemistry, modern synthetic methods are increasingly focused on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comresearchgate.netstrath.ac.uk The synthesis of this compound and its derivatives is an area where such sustainable and green approaches are being successfully applied. researchgate.net

One of the primary goals of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. nih.gov A significant advancement in this area is the development of solvent-free, or mechanochemical, synthesis methods. For oximes, a rapid and efficient method involves simply grinding carbonyl compounds with hydroxylamine in the presence of a catalyst like Bismuth(III) oxide (Bi₂O₃) at room temperature. researchgate.net This "grindstone chemistry" approach is not only environmentally benign due to the absence of solvent but also offers advantages like short reaction times and high yields. researchgate.net Mechanochemical synthesis, driven by ball milling or compressive forces, represents a powerful, solvent-free technique for producing complex organic molecules and is a promising green route for this compound production. rsc.orgnih.govbeilstein-journals.org

Another key principle of green chemistry is the use of safer reagents to avoid the handling and generation of toxic materials. mdpi.com The synthesis of dichlorothis compound, an important intermediate, has traditionally used elemental chlorine gas, which is highly toxic and difficult to handle safely in a laboratory setting. figshare.comresearchgate.net A greener alternative has been developed that replaces chlorine gas with N-chlorosuccinimide (NCS) as the chlorinating agent. figshare.comresearchgate.net This method provides comparable yields and high purity while significantly improving the safety profile of the synthesis. figshare.comresearchgate.net

Improving atom economy and process efficiency is also a central theme. A patented method for producing this compound reacts an aqueous solution of glyoxal with hydroxylamine sulfate without the need for neutralization with an alkali. google.com This approach avoids the formation of inorganic salt byproducts, which simplifies purification and reduces waste. The resulting this compound aqueous suspension can be used directly in a subsequent step to produce dichlorothis compound, creating a more streamlined and efficient process. google.com Looking forward, the sourcing of precursors from renewable feedstocks, such as the derivation of glyoxal from biomass-derived glucose, represents a future frontier for the sustainable synthesis of this compound. mdpi.com

The following table summarizes various green and sustainable methods applicable to the synthesis of this compound and related compounds.

| Method | Green Principle(s) Applied | Reactants | Conditions | Advantages | Reference(s) |

| Grindstone Chemistry | Solvent-free synthesis, Energy efficiency | Carbonyl compounds, Hydroxylamine, Bi₂O₃ | Grinding at room temperature | Rapid, high yields, environmentally friendly, no solvent waste. | researchgate.net |

| Safer Chlorination | Use of safer reagents | This compound, N-chlorosuccinimide (NCS) | DMF solvent, Lithium chloride workup | Avoids use of highly toxic chlorine gas, comparable yields to traditional method. | figshare.comresearchgate.net |

| No-Neutralization Synthesis | Atom economy, Waste prevention | Glyoxal, Hydroxylamine sulfate | Aqueous solution, 35-45°C, no alkali neutralization | High yield (>99%), eliminates salt byproduct, simplifies process. | google.com |

| Mechanochemistry | Solvent-free synthesis, Energy efficiency | General (e.g., Glycine) | Ball milling or compressive shear | Reduces or eliminates solvent use, can proceed at room temperature. | rsc.orgnih.govbeilstein-journals.org |

By embracing these green chemistry principles, the synthesis of this compound and its valuable derivatives can be conducted in a manner that is safer, more efficient, and more environmentally sustainable. researchgate.netresearchgate.net

Coordination Chemistry of Glyoxime and Its Metal Complexes

Glyoxime (B48743) as a Ligand in Transition Metal Complexation

This compound and its derivatives, known as vic-dioximes, are renowned for their role as chelating agents in coordination chemistry. nih.gov These compounds form stable complexes with a variety of transition metal ions. wikipedia.org The most prominent member of this class, dimethylthis compound (B607122) (DMG), serves as a quintessential example of their coordination behavior, particularly in its well-documented reactions with nickel and palladium. geeksforgeeks.org

Bidentate Chelation Mechanisms via Nitrogen Donor Atoms

This compound acts as a bidentate ligand, meaning it binds to a central metal ion through two separate donor atoms simultaneously. vedantu.compurdue.edu In this compound and its derivatives, the two donor sites are the nitrogen atoms of the oxime groups. byjus.comvedantu.com This dual coordination allows the ligand to "grab" the metal ion in two places, a process known as chelation. purdue.edu The geometry of the this compound molecule is such that the two nitrogen atoms can readily coordinate to the same metal center, forming a stable ring structure. jetir.org This N-N chelation is the most common coordination mode for these ligands. nih.gov

Formation and Stability of Metallochelate Rings

The chelation of a metal ion by a this compound ligand results in the formation of a highly stable ring structure known as a metallochelate. vedantu.com Specifically, the coordination of the two nitrogen atoms of the this compound molecule to the metal ion forms a five-membered ring. jetir.org The formation of these five- or six-membered rings is a common feature of stable multidentate ligand complexes. The stability of these complexes is significantly enhanced by the "chelate effect," which refers to the increased thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands.

The exceptional stability of complexes like nickel(II) bis(dimethylglyoximate) is further reinforced by intramolecular hydrogen bonds. researchgate.net In this complex, two dimethylglyoximate ligands surround the nickel ion, and strong O-H--O hydrogen bonds form between the oxime groups of the adjacent ligands, creating a larger macrocyclic structure. researchgate.netwikipedia.org This network of hydrogen bonding contributes to the high stability and low solubility of the complex. researchgate.net The stability of metal-glyoxime complexes is a key reason for their widespread use in analytical chemistry for gravimetric analysis. wikipedia.org

Amphoteric Character and Protonation Equilibria of this compound Ligands in Solution

Glyoximes exhibit amphoteric behavior, meaning they possess both acidic and basic properties. The oxime groups (-NOH) are weakly acidic, while the azomethine groups (-C=N-) are basic. researchgate.net This dual character allows the ligand to exist in different protonation states depending on the pH of the solution.

In solution, this compound (represented as H₂L) can undergo stepwise deprotonation. The neutral form is often abbreviated as dmgH₂ for dimethylthis compound. wikipedia.org In a basic medium, one of the hydroxyl groups can be deprotonated to form the anionic ligand (HL⁻ or dmgH⁻). wikipedia.orgvedantu.com This anionic form is the species that typically coordinates with the metal ion, releasing a proton (H⁺) in the process. geeksforgeeks.org The equilibria can be represented as:

H₂L ⇌ HL⁻ + H⁺ HL⁻ ⇌ L²⁻ + H⁺

The specific pKa values, which quantify the acidity of the oxime protons, depend on the substituents on the this compound backbone. For example, for 1,2-bis(4-methylpiperazine)this compound, pKa values have been determined as 2.91, 6.79, 7.97, and 10.00, corresponding to the various protonation sites on the molecule. researchgate.net The ability to exist in different protonated forms allows for the formation of various complex species in solution, such as ML₂, MHL₂, and others, depending on the pH and the metal-to-ligand ratio. researchgate.net

Structural Diversity and Geometrical Arrangements in this compound Metal Complexes

The coordination of this compound ligands to metal centers gives rise to complexes with distinct geometrical arrangements, primarily dictated by the electronic configuration and coordination preferences of the central metal ion. The most well-documented geometries are square planar and octahedral.

Square Planar Coordination Geometries

The square planar geometry is a hallmark of this compound complexes, particularly with d⁸ transition metal ions like nickel(II), palladium(II), and platinum(II). jetir.orgdntb.gov.ua The most studied example is nickel(II) bis(dimethylglyoximate), Ni(dmgH)₂, which forms a vibrant red precipitate. wikipedia.org In this complex, the central Ni(II) ion is surrounded by two deprotonated dimethylthis compound ligands. wikipedia.org The four nitrogen donor atoms from the two bidentate ligands lie in the same plane as the nickel ion, defining the corners of a square. researchgate.net

This arrangement results in a coordination number of 4 for the metal center. The stability of this planar structure is enhanced by strong intramolecular hydrogen bonds between the oxygen atoms of the two glyoximate ligands. researchgate.net

| Metal Ion | Ligand | Complex Formula | Geometry | Color |

|---|---|---|---|---|

| Nickel(II) | Dimethylthis compound | Ni(C₄H₇N₂O₂)₂ | Square Planar | Bright Red |

| Palladium(II) | Dimethylthis compound | Pd(C₄H₇N₂O₂)₂ | Square Planar | Yellow |

Octahedral Coordination Environments

While less common than the square planar arrangement, this compound ligands can also participate in forming octahedral complexes. An octahedral geometry involves the central metal ion being coordinated to six donor atoms. researchgate.net This can occur when the square planar M(this compound)₂ unit binds to two additional ligands in the axial positions, above and below the plane.

For instance, iron(II) and iron(III) complexes with dimethylthis compound, such as Fe(DMG)₂(OH) and Fe(DMG)₂(OH)₂, are reported to have a distorted octahedral structure, where hydroxide (B78521) (OH⁻) or water (H₂O) molecules occupy the fifth and sixth coordination sites. jetir.org Similarly, some cobalt(III) complexes of the type Co(DMG)₃ exhibit an octahedral arrangement where three bidentate dimethylthis compound ligands coordinate to the central cobalt ion. jetir.org Computational studies have also predicted that axial coordination of ligands like water or ammonia to square planar M(DMG)₂ complexes is energetically feasible and stable, leading to octahedral environments. nih.gov

Square Pyramidal and Other Specialized Geometries

While many this compound complexes adopt square planar or octahedral geometries, computational studies have revealed the potential for other coordination environments. Density Functional Theory (DFT) calculations on dimethylglyoximato-nickel complexes have indicated the stability of distorted square pyramidal and distorted octahedral geometries. dergipark.org.tr The optimization of certain nickel(III) and nickel(IV) dimethylthis compound complexes led to a slightly deformed square pyramid for a Ni(III) complex and a distorted octahedral structure for a Ni(IV) complex. dergipark.org.tr These less common geometries are often stabilized by the specific electronic requirements of the metal center in a particular oxidation state and the nature of the other coordinated ligands.

The following table summarizes the computed geometries for these specialized nickel-glyoxime complexes:

| Complex | Metal Oxidation State | Computed Geometry |

| Complex A | Ni(III) | Distorted Square Pyramidal |

| Complex B | Ni(IV) | Distorted Octahedral |

Data sourced from DFT calculations. dergipark.org.tr

Corrine-Type Macrocyclic Structures

Although not true corrin rings, which are characterized by a direct connection between the A and D rings, this compound-based ligands can be used to synthesize macrocyclic structures that share some characteristics with these important bioinorganic motifs. The strategic use of this compound complexes as building blocks allows for the construction of larger, ring-like molecules. For instance, a heterotrimetallic macrocyclic complex has been synthesized using a dimethylthis compound-based precursor. imist.maimist.ma In this approach, a pre-formed metal complex of dimethylthis compound is reacted with other metal salts, leading to the formation of a larger cyclic structure. imist.maimist.ma These macrocyclic complexes can encapsulate multiple metal ions, leading to interesting magnetic and electrochemical properties. imist.maimist.ma

Design and Synthesis of Heteropolymetallic this compound Complexes

The design and synthesis of heteropolymetallic this compound complexes, which contain more than one type of metal center, is a growing area of research. These complexes are of interest for their potential applications in catalysis and as molecular magnets. imist.maimist.ma A key strategy in their synthesis involves using a pre-formed mononuclear this compound complex as a "ligand" to coordinate to other metal ions.

For example, a heterotrimetallic macrocyclic complex was synthesized by taking advantage of the preferred coordination geometries of different metal ions. imist.maimist.ma The synthesis involved the condensation of a deprotonated metal complex with two different metal salts. imist.ma The resulting complex was an air-stable, red-colored crystalline solid. imist.ma Characterization of this complex revealed strong antiferromagnetic interactions between the metal ions. imist.maimist.ma Furthermore, cyclic voltammetry studies showed four well-defined redox states, three of which were attributed to the different metal centers and one to the ligand, highlighting the complex electronic communication within the molecule. imist.maimist.ma

Elucidation of Metal-Ligand Interactions and Bonding Characteristics

Quantification of Metal-Ligand Binding Energies

The stability of metal-glyoxime complexes can be quantified through the calculation of metal-ligand binding energies. Density Functional Theory (DFT) is a powerful tool for these calculations. Studies on d8 transition metal chloride complexes of vic-dioxime derivatives (M = Ni, Pd, Pt) have shown that the negative binding energies are indicative of the stability of these complexes. researchgate.net

A comparative theoretical study of M(DMG)₂ (where M = Ni²⁺, Cu²⁺) found that the greater stability of the Ni(DMG)₂ complex, with respect to the isolated ions, is due to stronger hydrogen bonding. nih.gov The binding energy for a distorted square pyramidal Ni(III) dimethylthis compound complex was calculated to be -1656.9 Kcal/mol, while a distorted octahedral Ni(IV) complex had a binding energy of -3083.7 Kcal/mol, indicating very high stability, which was attributed to the high and unusual oxidation states of the metal. dergipark.org.tr

The following table presents a selection of calculated binding energies for this compound complexes:

| Complex | Metal Ion | Binding Energy (Kcal/mol) |

| Ni(III)-DMG Complex | Ni³⁺ | -1656.9 |

| Ni(IV)-DMG Complex | Ni⁴⁺ | -3083.7 |

Data obtained from DFT calculations. dergipark.org.tr

Intramolecular Hydrogen Bonding in this compound Coordination Compounds

A defining feature of many metal-glyoxime complexes is the presence of strong intramolecular hydrogen bonds. researchgate.netaskiitians.com In square planar bis(glyoximato) complexes, such as nickel bis(dimethylglyoximate), the two this compound ligands are linked by O-H···O hydrogen bonds. wikipedia.org These hydrogen bonds play a crucial role in the exceptional stability of these complexes. vedantu.com

Quantum chemical computations have revealed that the strong O-H···O hydrogen bond exists only in the presence of the metal cation. researchgate.net In the absence of the metal, the free ligand adopts a different geometry where N···O-H bonds are favored. researchgate.net X-ray analysis of Ni(dmg)₂ has shown the presence of extremely short O-H···O hydrogen bonds. askiitians.com The strength of this hydrogen bonding is influenced by the central metal ion. For instance, a lower proton transfer barrier is observed for Ni(DMG)₂ compared to its Cu-analogue, which is attributed to the stronger hydrogen bonding in the nickel complex. nih.gov The presence of these intramolecular hydrogen bonds is often confirmed by a weak, broad band in the infrared spectrum. chemicalpapers.com

Influence of Ligand Substituents on Coordination Stereochemistry and Reactivity

The substituents on the this compound ligand can significantly influence the coordination stereochemistry and reactivity of the resulting metal complexes. The electronic and steric properties of these substituents can alter the ligand field strength, the stability of the complex, and even the geometry around the metal center.

The trans effect, which describes the labilization of ligands trans to certain other ligands, is a key concept in understanding the reactivity of square planar complexes, including those of this compound. libretexts.org Strong trans-directing ligands can influence substitution reactions. libretexts.org Furthermore, the trans influence refers to the effect of a ligand on the length of the bond trans to it in the ground state of a complex. libretexts.org

Electronic Structure and Redox Properties of this compound Complexes

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgiupac.org. The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that influences the electronic absorption spectra and chemical reactivity of this compound complexes researchgate.net.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the FMOs of this compound complexes. For instance, in a series of Rhenium(I) halide this compound complexes, the nature of the substituent on the this compound ligand was found to systematically alter the HOMO-LUMO energy gap. acs.orgnih.gov

Electron-donating groups (like methyl in dimethylthis compound) tend to increase the energy of the LUMO, which results in a larger HOMO-LUMO energy gap. This increase in the energy gap leads to a blue shift (a shift to shorter wavelengths) in the complex's absorption spectrum. acs.orgnih.gov

Electron-withdrawing groups (like bromo in dibromothis compound) have the opposite effect, decreasing the HOMO-LUMO energy gap. This leads to a red shift (a shift to longer wavelengths) in the absorption spectrum. acs.orgnih.gov

The relationship between the substituent on the this compound ligand and the resulting electronic properties is a clear demonstration of how these complexes can be tuned for specific applications, such as in organic light-emitting devices (OLEDs) acs.orgnih.gov.

| Substituent Type | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Resulting Spectral Shift | Example Ligand |

|---|---|---|---|---|

| Electron-Donating | Increase | Increase | Blue Shift | Dimethylthis compound |

| Unsubstituted | Baseline | Baseline | N/A | This compound |

| Electron-Withdrawing | Decrease | Decrease | Red Shift | Dibromothis compound |

Characterization of Ligand-to-Metal and Metal-to-Ligand Charge Transfer Transitions

The vibrant colors often associated with transition metal complexes, including those with this compound ligands, are frequently due to charge-transfer (CT) transitions libretexts.org. These transitions involve the movement of an electron from an orbital that is predominantly centered on the ligand to one centered on the metal (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT) libretexts.org.

In many 3d transition metal(II) chloride complexes of this compound and its derivatives, the most intense absorption bands in their UV-Vis spectra have been attributed primarily to LMCT transitions scirp.org. For example, in a study of an iron(II) complex with diphenylthis compound, analysis of the molecular orbitals revealed that the electron density in the HOMO-2 was mainly localized on the diphenylthis compound ligand (88.94%), while the LUMO was predominantly localized on the central iron atom (76.66%). This composition confirms that the electronic transition from the HOMO-2 to the LUMO is of LMCT character. scirp.org Similarly, for a copper(II) complex, the main transition was identified as LMCT, with the electron density in the HOMO originating from the chloride ligands and the LUMO+1 being localized on the metal ion scirp.org.

While LMCT is common, MLCT transitions are also observed. In calculated UV-vis spectra for square planar dimethylglyoximato complexes of Nickel(II), Palladium(II), and Platinum(II), the absorptions were assigned to ligand-centered transitions that had partial metal(d) to ligand(π*) charge transfer (MLCT) contributions semanticscholar.org. The presence of these intense, charge-transfer bands can be used to distinguish them from the typically weaker d-d transitions libretexts.org.

| Complex Type | Dominant Transition Type | Originating Orbital (Predominantly) | Destination Orbital (Predominantly) | Reference |

|---|---|---|---|---|

| Fe(II)-diphenylthis compound | LMCT | Ligand (π-donor) | Metal (d-type) | scirp.org |

| Cu(II)-glyoxime | LMCT | Ligand (Chloride) | Metal Ion | scirp.org |

| Ni(II)/Pd(II)/Pt(II)-dimethylthis compound | MLCT (contributions) | Metal (d) | Ligand (π*) | semanticscholar.org |

Electrochemical Redox Potentials and Electroactivity of this compound Systems

The electroactivity of this compound complexes is a key feature, enabling their use as catalysts and in molecular devices. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these systems imist.ma.

Studies on heterotrimetallic macrocyclic complexes based on dimethylthis compound have revealed complex electrochemical behavior. One such complex displayed four distinct and well-defined redox states in its cyclic voltammogram. Three of these redox processes were assigned to the different metal centers, while one was identified as a ligand-based redox state. imist.maimist.ma This demonstrates that the this compound ligand is not merely a spectator but can actively participate in the redox chemistry of the complex imist.ma.

Cobalt-glyoxime complexes, often called cobaloximes, are particularly well-studied for their electroactivity. They are known to be effective electrocatalysts for hydrogen evolution. The Co(II)/Co(I) redox couple is central to this catalytic activity. Research has shown that the redox potential of this couple can be systematically adjusted by introducing electron-withdrawing groups onto the this compound ligand, which shifts the potentials to more positive values researchgate.net. Cobalt complexes with dithis compound ligands have been observed to electrocatalytically generate H₂ at low overpotentials nih.gov. For the complex Co(dmgBF₂)₂(CH₃CN)₂, the overpotential was determined to be as small as 40 mV, indicating high efficiency nih.gov.

| Complex System | Technique | Key Finding | Application | Reference |

|---|---|---|---|---|

| Heterotrimetallic Dimethylthis compound Complex | Cyclic Voltammetry | Four well-defined redox states (3 metal-based, 1 ligand-based) | Molecular Devices, Electrocatalysis | imist.maimist.ma |

| Cobaloximes (e.g., Co(dmgBF₂)₂(CH₃CN)₂) | Cyclic Voltammetry, Bulk Electrolysis | Catalyzes H₂ evolution at low overpotentials (e.g., 40 mV) | Hydrogen Evolution Reaction (HER) Catalysis | nih.gov |

| Modified Cobaloximes | Electrochemistry | Co(II)/Co(I) redox potential can be tuned via ligand modification | Catalyst Design | researchgate.net |

Magnetic Phenomena in this compound Coordination Compounds

The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the central metal ion fiveable.melibretexts.org. This compound complexes exhibit a range of magnetic behaviors, which are influenced by the metal ion, its oxidation state, and the specific geometry of the complex.

Investigation of Antiferromagnetic Interactions

In multinuclear complexes, the magnetic moments on adjacent metal centers can interact with each other. Antiferromagnetism is a type of magnetic ordering where these neighboring magnetic moments align in opposite directions, leading to a reduction or cancellation of the net magnetic moment fiveable.me.

Strong antiferromagnetic interactions have been observed in heterotrimetallic complexes bridged by dimethylthis compound ligands imist.maimist.ma. The this compound bridge facilitates the delocalization of electrons between the redox-active metal centers, which can mediate this magnetic coupling imist.ma. The investigation into these interactions is crucial for the design of molecular magnets and materials with tunable magnetic properties imist.maimist.ma.

Role of Spin-Orbit Coupling in Magnetic Properties

Spin-orbit coupling is a quantum mechanical phenomenon describing the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus youtube.com. This interaction can have a significant impact on the magnetic properties of a coordination complex, particularly by influencing the total magnetic moment nih.gov.

Experimental Determination of Magnetic Susceptibility in this compound Complexes

The magnetic properties of this compound complexes are a key indicator of their electronic structure and the oxidation state of the central metal ion. The magnetic susceptibility of a material is a measure of how it responds to an applied magnetic field. Based on their magnetic properties, substances can be classified as diamagnetic (repelled by a magnetic field) or paramagnetic (attracted by a magnetic field). Most organic compounds, including this compound itself, are diamagnetic as all their electrons are paired. Transition metal complexes, however, can be paramagnetic if they contain one or more unpaired electrons. The number of unpaired electrons can be determined by measuring the magnetic susceptibility of the complex, which in turn provides insights into the geometry and bonding within the complex.

Several experimental techniques are employed to measure the magnetic susceptibility of coordination compounds, including this compound complexes. These methods include the Gouy method, the Faraday method, the Evans balance, and the use of a Superconducting Quantum Interference Device (SQUID) magnetometer.

The Gouy method is a relatively simple and historically significant technique. It involves weighing a sample in the presence and absence of a magnetic field. A long, cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other end is in a region of negligible field strength. Paramagnetic samples are pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic samples are pushed out of the field, causing an apparent decrease in weight. The change in weight is directly proportional to the magnetic susceptibility of the sample.

The Faraday method is similar in principle to the Gouy method but uses a small sample in a non-uniform magnetic field. This method is particularly suitable for small sample sizes.

The Evans balance is a more modern and convenient instrument that operates on a principle similar to the Gouy balance. It measures the force exerted on a sample by a magnetic field. The instrument is designed to be compact and can provide rapid and accurate measurements on small quantities of material.

A SQUID magnetometer is an extremely sensitive instrument used for measuring very small magnetic fields. It can be used to determine the magnetic susceptibility of a sample with high precision and over a wide range of temperatures.

The measured magnetic susceptibility can be used to calculate the effective magnetic moment (µeff) of the complex, which is related to the number of unpaired electrons (n) by the spin-only formula:

µeff ≈ √n(n+2) Bohr Magnetons (BM)

For example, the well-known nickel(II) dimethylthis compound complex, Ni(dmgH)2, is a red solid that is found to be diamagnetic (µeff = 0 BM). This indicates that there are no unpaired electrons in the complex, which is consistent with a square planar geometry for the Ni(II) ion (a d8 metal ion) where the eight d-electrons are spin-paired in the four lower-energy d-orbitals.

Thermodynamic Stability and Solution Equilibria of this compound Complexes

The formation of a metal-glyoxime complex in solution is an equilibrium process that can be described by a stability constant. The thermodynamic stability of these complexes is a measure of the extent to which the complex will form in a solution containing the metal ion and the this compound ligand. The study of solution equilibria is crucial for understanding the behavior of these complexes in various chemical and biological systems.

Potentiometric Determination of Complex Stability Constants

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal complexes in solution. This technique involves monitoring the change in the potential of an electrode (typically a glass electrode to measure pH) as a titrant of known concentration is added to a solution containing the metal ion and the ligand.

The formation of a metal-glyoxime complex can be represented by the following general equilibrium:

Mn+ + qL- ⇌ MLq(n-q)+

βq = [MLq(n-q)+] / ([Mn+][L-]q)

When the ligand is a weak acid, like this compound, there is a competition between the metal ion and protons for the ligand. By monitoring the pH of the solution during the titration of a mixture of the metal ion and the this compound ligand with a strong base, the concentration of the free ligand at each point of the titration can be calculated. This information, along with the initial concentrations of the metal ion and the ligand, allows for the determination of the stability constants.

The Bjerrum method is a common approach for analyzing potentiometric titration data. It involves the calculation of the average number of ligands bound per metal ion, ñ (n-bar), as a function of the free ligand concentration, [L-]. The stepwise formation constants can then be determined from the formation curve (a plot of ñ versus -log[L-]). Computer programs, such as SUPERQUAD, are often used to refine the stability constants from the experimental data. chem-soc.si

For example, the stability constants for the complexation of Cu(II), Ni(II), Co(II), and Zn(II) with 1,2-bis(4-methylpiperazine)this compound (BMPGH2) and 1,2-bis(4-benzylpiperazine)this compound (BBPGH2) have been determined potentiometrically. chem-soc.si The results show the formation of various protonated and deprotonated complex species in solution, with their stability depending on the pH. chem-soc.si

Data from Sari, H., et al. (2007). Potentiometric and Theoretical Studies of Stability Constants of this compound Derivatives and their Nickel, Copper, Cobalt and Zinc Complexes. chem-soc.si

Factors Governing Thermodynamic Stability of this compound Chelates

The thermodynamic stability of this compound chelates is influenced by several factors related to both the metal ion and the ligand.

The Chelate Effect : this compound is a bidentate ligand, meaning it binds to the metal ion through two donor atoms (the two nitrogen atoms). This results in the formation of a five-membered ring structure, which is a chelate. The formation of a chelate complex is entropically more favorable than the formation of a complex with two monodentate ligands. This increased stability of a chelate complex is known as the chelate effect. The chelate effect is a major contributor to the high stability of metal-glyoxime complexes.

Nature of the Metal Ion :

Ionic Radius and Charge : For a given ligand, the stability of the complex generally increases as the charge-to-radius ratio of the metal ion increases. This is because smaller, more highly charged metal ions can polarize the ligand more effectively and form stronger metal-ligand bonds.

Irving-Williams Series : For divalent metal ions of the first transition series, the stability of their high-spin complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely independent of the nature of the ligand and is observed for this compound complexes as well. The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect.

Ligand Properties :

Basicity of the Ligand : The stability of a metal complex is often related to the basicity of the ligand. More basic ligands tend to form more stable complexes. The pKa values of the this compound ligand are therefore an important factor in determining the stability of its metal complexes.

Steric Effects : Bulky substituent groups on the this compound backbone can cause steric hindrance, which can weaken the metal-ligand bonds and decrease the stability of the complex.

Dissociation Constants of Protonated this compound Ligands

This compound (H2L) is a weak dibasic acid that can lose two protons from its oxime groups. The acid dissociation constants, Ka1 and Ka2, (or more commonly, their negative logarithms, pKa1 and pKa2) quantify the acidity of the ligand.

H2L ⇌ HL- + H+ ; pKa1 HL- ⇌ L2- + H+ ; pKa2

These pKa values are crucial for understanding the pH-dependent formation of metal-glyoxime complexes in solution. The speciation of the ligand (i.e., the relative concentrations of H2L, HL-, and L2-) at a given pH will determine the availability of the deprotonated form of the ligand for complexation with the metal ion.

The pKa values of this compound and its derivatives can be determined experimentally by potentiometric titration of the ligand with a strong base. For example, the pKa values for 1,2-bis(4-methylpiperazine)this compound (BMPGH2) and 1,2-bis(4-benzylpiperazine)this compound (BBPGH2) have been determined in aqueous solution. chem-soc.si These ligands have additional basic nitrogen atoms in the piperazine (B1678402) rings, leading to four pKa values. The two lower pKa values correspond to the protonation of the piperazine nitrogens, while the two higher pKa values correspond to the dissociation of the oxime protons.

Table 2: Dissociation Constants (pKa) of this compound Derivatives at 25 °C

| Ligand | pKa1 | pKa2 | pKa3 | pKa4 |

|---|---|---|---|---|

| BMPGH2 | 2.91 | 6.79 | 7.97 | 10.00 |

| BBPGH2 | 3.46 | 5.89 | 6.77 | 9.76 |

Data from Sari, H., et al. (2007). Potentiometric and Theoretical Studies of Stability Constants of this compound Derivatives and their Nickel, Copper, Cobalt and Zinc Complexes. chem-soc.si

Computational and Theoretical Investigations of Glyoxime Systems

Quantum Chemical Methodologies Applied to Glyoxime (B48743)

A variety of quantum chemical methods have been employed to study this compound and its complexes, each offering a different balance of computational cost and accuracy. The choice of method depends on the specific properties being investigated.

Density Functional Theory (DFT) has become a primary tool for the structural and electronic characterization of this compound systems. scirp.orgnih.gov This method is favored for its favorable balance of accuracy and computational efficiency. In studies of this compound and its derivatives, DFT is used to calculate ground-state properties such as molecular geometries, thermodynamic stability, and the distribution of electrons within the molecule. researchgate.net

Researchers typically employ hybrid functionals, such as B3LYP, CAM-B3LYP, and M06-2X, for these investigations. scirp.orgsemanticscholar.org These functionals are paired with appropriate basis sets to accurately describe the electronic structure. For instance, Pople-style basis sets like 6-31+G(d,p) are commonly used for non-metal atoms, while effective core potentials such as LANL2DZ are used for transition metals in this compound complexes. scirp.orgsemanticscholar.org

DFT calculations provide detailed information on key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. scirp.org Natural Population Analysis (NPA) is another DFT-based technique used to determine the partial atomic charges, revealing insights into charge distribution and the nature of chemical bonds, such as the coordinate bonding between this compound ligands and a central metal ion. scirp.org

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orguci.eduresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic excited-state properties, making it essential for understanding and predicting UV-Visible absorption spectra. semanticscholar.orgrsc.org

In the context of this compound systems, TD-DFT calculations are performed to determine the transition energies and oscillator strengths of electronic excitations. uci.edu This information allows for the assignment of absorption bands observed in experimental spectra to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π-π*) transitions. scirp.orgsemanticscholar.org The choice of functional and basis set remains critical, with studies on this compound and its metal complexes often using the same combinations as in their ground-state DFT calculations, such as B3LYP/6-31+G(d,p) with LANL2DZ for the metal. scirp.orgresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of these compounds. nih.govresearchgate.net

Semi-empirical quantum chemistry methods, such as AM1 (Austin Model 1), offer a computationally faster alternative to ab initio methods like DFT. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov This makes them particularly useful for studying large molecular systems or for performing broad scans of potential energy surfaces. researchgate.net

While less accurate than DFT, semi-empirical methods like AM1 and PM3 are effective for analyzing energetic properties and conformational landscapes. researchgate.net For example, these methods can be used to study protonation, determining the most likely sites for proton addition and the relative stabilities of the resulting conformers. researchgate.net In systems analogous to this compound, genetic algorithms coupled with AM1 have been used to explore the potential energy surface, identifying global and local minima corresponding to different protonated forms. researchgate.net This type of energetic analysis helps in understanding the acid-base properties and the relative stability of different isomers.

Theoretical Prediction and Elucidation of this compound Properties

A major strength of computational chemistry is its ability to predict molecular properties and elucidate the underlying factors that govern them. For this compound, theoretical methods provide a detailed picture of its geometry and how it interacts with different forms of electromagnetic radiation.

A fundamental step in any computational study is geometry optimization. github.iopennylane.ai This procedure involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable, or equilibrium, structure. pennylane.ai The process is iterative, starting with an initial guess of the molecular geometry and systematically adjusting the atomic coordinates to lower the total energy until the forces on the atoms are negligible. gatech.edu

For this compound and its derivatives, DFT methods are commonly used to perform geometry optimizations. semanticscholar.orgresearchgate.net The resulting optimized geometries provide key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations have confirmed, for example, the planar structure of many metal-glyoxime complexes, a feature that contributes to their high stability. scirp.orgsemanticscholar.org Accurate geometry optimization is crucial, as the calculated electronic and spectroscopic properties are highly dependent on the molecular structure. pennylane.ai

Computational methods are extensively used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. amanote.com For this compound systems, DFT and TD-DFT are the primary tools for calculating infrared (IR) and UV-Visible (UV-Vis) spectra, respectively. scirp.orgresearchgate.net

Harmonic vibrational frequency calculations using DFT allow for the prediction of an IR spectrum. scirp.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds (e.g., O-H, C=N). These predictions aid in the assignment of experimental IR bands.

TD-DFT is used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.govsemanticscholar.org Studies on metal-glyoxime complexes have assigned the absorption bands in the UV-Vis region to specific types of electronic transitions. scirp.orgresearchgate.net For example, in some 3d metal(II) chloride this compound complexes, the main transition character for the most intense absorption band is identified as ligand-to-metal charge transfer (LMCT). scirp.org

The table below presents a selection of theoretically predicted maximum absorption wavelengths for a series of copper(II) chloride this compound derivative complexes, calculated using TD-DFT.

| Complex | Predicted λ_max (nm) |

| [Cu(this compound)Cl₂] | 326.52 |

| [Cu(Methylthis compound)Cl₂] | 338.40 |

| [Cu(Dimethylthis compound)Cl₂] | 390.02 |

This interactive table summarizes the maximum absorption wavelengths (λ_max) predicted for various copper(II) this compound complexes using TD-DFT calculations. Data sourced from studies on 3d metal complexes. scirp.org

Advanced Research Applications of Glyoxime Complexes

Glyoxime (B48743) in Catalysis Research and Development

The field of catalysis has been profoundly impacted by the introduction of this compound-based ligands. Metal complexes derived from this compound are instrumental in mediating a range of chemical reactions, with a strong focus on energy-related processes and organic synthesis. Their ability to stabilize various oxidation states of the metal center and to participate in electron and proton transfer reactions is central to their catalytic prowess. Research in this area is driven by the need for efficient, selective, and cost-effective catalysts to address global challenges in energy and chemical manufacturing.

Hydrogen Evolution Catalysis with Cobaloxime Complexes

Cobaloximes, which are cobalt complexes containing this compound-type ligands, have emerged as highly promising catalysts for the hydrogen evolution reaction (HER). nih.gov These complexes serve as functional models for the active sites of hydrogenase enzymes and are capable of catalyzing the reduction of protons to molecular hydrogen at modest overpotentials. bohrium.com The catalytic process can be driven by chemical, electrochemical, or photochemical methods. bohrium.comacs.orgscispace.com The general mechanism involves the reduction of a Co(II)-dithis compound species to a Co(I) state, which then reacts with a proton source to form a key intermediate, a Co(III)-hydride. bohrium.comacs.orgscispace.com From this intermediate, hydrogen gas is evolved through one of two primary pathways: a homolytic route where two Co(III)-hydride species react bimolecularly, or a heterolytic pathway involving the protonation of a single Co(III)-hydride. acs.orgscispace.com

The mechanism of proton electro-reduction catalyzed by cobaloximes has been a subject of detailed investigation. Electrochemical studies, particularly cyclic voltammetry, have been instrumental in elucidating the catalytic cycle. acs.orgnih.govacs.org The process is initiated by the reduction of the Co(II) complex to a highly nucleophilic Co(I) species. researchgate.net This species is readily protonated to generate a Co(III)-hydride intermediate, which is widely regarded as a key step in the catalytic cycle. bohrium.comresearchgate.net

Further reduction and protonation steps lead to the liberation of H₂. Thermodynamic analyses and experimental results suggest that the homolytic pathway, involving the reaction of two Co(III)-hydride intermediates, is often favored over the heterolytic pathway, which can be hindered by a significant energy barrier associated with the formation of the Co(III)-dithis compound. bohrium.comacs.orgscispace.com The rate-limiting step is often associated with the formation of the hydride. bohrium.comacs.org Depending on the specific cobaloxime complex and the reaction conditions, including the strength of the acid used, different mechanistic pathways for hydrogen production can be operative. acs.org

Table 1: Mechanistic Pathways for Hydrogen Evolution by Cobaloximes

| Pathway | Description | Key Intermediate | Stoichiometry |

|---|---|---|---|

| Homolytic | Two Co(III)-hydride complexes react to produce H₂ and two Co(II) complexes. | Co(III)-H | 2 Co(III)-H → 2 Co(II) + H₂ |

| Heterolytic | A Co(III)-hydride complex is protonated to produce H₂ and a Co(III) complex. | Co(III)-H | Co(III)-H + H⁺ → Co(III) + H₂ |

The catalytic efficiency and redox properties of cobaloxime complexes can be systematically tuned through strategic modification of the this compound-based ligands. Changes to both the equatorial this compound ligand and the axial ligands coordinated to the cobalt center can have a significant impact. For instance, introducing electron-withdrawing groups, such as the difluoroboryl bridge (dmgBF₂) in place of the proton bridge (dmgH), makes the cobalt center more electrophilic. chemrxiv.org This modification can lead to catalysis at lower overpotentials. acs.org

Similarly, the electronic properties of axial ligands, such as substituted pyridines, play a crucial role. The introduction of electron-donating substituents on the axial pyridine ligand can significantly increase the rate constant of the catalytic cycle, an effect that correlates with the Hammett coefficients of the substituents. nih.govacs.org Conversely, electron-withdrawing groups decrease the catalytic rate. nih.gov This tunability allows for the rational design of catalysts with optimized redox potentials for specific applications. acs.orgnih.govnih.gov The rigidity and number of donor atoms in the ligand framework are also important factors in determining the stability and electrochemical properties of the complex. berkeley.edu

Table 2: Effect of Ligand Modification on Cobaloxime Properties

| Ligand Modification | Effect on Cobalt Center | Impact on Catalysis | Example Ligand |

|---|---|---|---|

| Electron-withdrawing equatorial group | More electrophilic | Lower overpotential for H₂ evolution | Difluoroboryl-bridged this compound (dmgBF₂) |

| Electron-donating axial ligand | More electron-rich | Increased catalytic rate | Pyridine with electron-donating substituents |

| Electron-withdrawing axial ligand | More electron-deficient | Decreased catalytic rate | Pyridine with electron-withdrawing substituents |

A major driver for research into cobaloxime complexes is the development of cost-effective electrocatalysts for energy conversion, particularly for hydrogen production from water. nih.gov Cobalt is a more earth-abundant and less expensive alternative to precious metals like platinum, which are currently the state-of-the-art catalysts for the hydrogen evolution reaction. nih.gov

To bridge the gap between homogeneous catalysis and practical applications, significant efforts have been directed towards immobilizing cobaloxime catalysts onto electrode surfaces. nih.gov This approach aims to improve catalyst stability and longevity. nih.gov One successful strategy involves incorporating cobaloximes as integral linker units in metal-organic frameworks (MOFs). nih.govacs.org When grown on conducting substrates, these MOF-based systems exhibit significantly enhanced durability, with the molecular integrity of the cobaloxime catalysts maintained for extended periods of electrocatalysis. nih.govacs.org The turnover numbers achieved with these systems are orders of magnitude higher than those of comparable homogeneous cobaloxime systems. nih.govacs.org

Application in Catalytic Chain Transfer Polymerization

Beyond their use in hydrogen evolution, this compound complexes of cobalt have a well-established application in polymer chemistry, specifically in catalytic chain transfer (CCT) polymerization. This process is a powerful method for controlling the molecular weight of polymers produced via radical polymerization. wikipedia.org The discovery in 1975 that cobalt porphyrins could reduce the molecular weight of polymethyl methacrylate (PMMA) paved the way for later investigations into other cobalt complexes. wikipedia.org

Subsequent research revealed that cobalt dimethylthis compound (B607122) complexes were not only as effective as the porphyrin catalysts but were also less sensitive to oxygen. wikipedia.org This lower oxygen sensitivity has made cobaloximes the catalysts of choice for commercial applications of CCT. wikipedia.org CCT polymerization is an effective method for producing low molecular weight polymers, or oligomers, which are valuable as macromonomers for further functionalization. uq.edu.auuq.edu.au The process is particularly effective for methacrylate monomers. wikipedia.org

General Catalysis in Organic Transformations and Energy-Related Processes

The catalytic utility of this compound complexes extends to a broader range of organic transformations and energy-related processes. evitachem.com The stable, yet reactive, nature of these metal complexes makes them versatile catalysts. evitachem.com In organic synthesis, they can be employed in various reactions, including C-H functionalization and cross-coupling reactions, providing pathways to complex molecules that might be difficult to access otherwise. ox.ac.uksnnu.edu.cncardiff.ac.uknih.gov The development of new this compound-based catalysts continues to be an active area of research, with the goal of achieving efficient and selective transformations. evitachem.com

In the broader context of energy, beyond hydrogen evolution, these complexes are being explored for other key reactions. For example, derivatives of dimethylthis compound have been used to prepare nitrogen-doped carbon-supported transition metal nanoparticles that act as catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. mdpi.com The adaptability of the this compound ligand framework allows for the synthesis of heterometallic complexes, which are of interest for their potential applications in molecular devices, magnetic switches, and as redox catalysts. imist.ma

This compound in Functional Materials Science Research